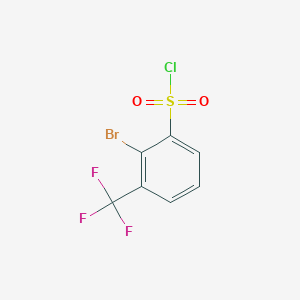

2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

Beschreibung

BenchChem offers high-quality 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLHRPVOQDBLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Paradigms of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of multifunctional building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride represents a highly specialized, trifunctional electrophile. Characterized by a 1,2,3-contiguous substitution pattern, this compound offers a unique interplay of steric hindrance and electronic activation. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for deploying this building block in parallel synthesis and targeted drug discovery.

Physicochemical Profiling and Structural Causality

The utility of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride stems from its dense functionalization. To successfully integrate this molecule into synthetic pipelines, one must first understand the causal relationship between its structural topology and its chemical reactivity.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Core scaffold for derivatization. |

| CAS Number | 55695-21-1 | 1[1]. |

| Molecular Formula | C₇H₃BrClF₃O₂S | High halogen content dictates lipophilicity. |

| Molecular Weight | 323.51 g/mol | Optimal for fragment-based drug design (FBDD). |

| Substitution Pattern | 1,2,3-trisubstituted arene | Induces extreme steric shielding at the C-Br bond. |

Structural Causality: The 1,2,3-Substitution Dilemma

The structural arrangement places the bromine atom at C2, flanked directly by the sulfonyl chloride at C1 and the trifluoromethyl (-CF₃) group at C3.

-

Mono-ortho Sulfonyl Chloride: The -SO₂Cl group is sterically hindered by the adjacent bromine. However, the strong inductive (-I) effect of the meta-CF₃ group withdraws electron density from the aromatic ring, rendering the sulfur atom highly electrophilic. This allows for classical2[2], provided a nucleophilic catalyst is used to overcome the steric barrier.

-

Di-ortho Bromine: The C-Br bond is di-ortho substituted. While the electron-withdrawing nature of both the -SO₂Cl and -CF₃ groups lowers the LUMO energy (accelerating oxidative addition by Pd(0)), the extreme steric bulk severely stalls the subsequent reductive elimination step during cross-coupling.

Experimental Workflows & Methodologies

To harness this building block, a sequential two-step workflow is typically employed: Sulfonamidation followed by Palladium-catalyzed cross-coupling. The protocols below are designed as self-validating systems to ensure high-fidelity execution.

Protocol 1: Synthesis of Sterically Hindered Sulfonamides

Classical synthesis of primary and secondary sulfonamides from sulfonyl chlorides is well-documented (3[3]). For this specific hindered substrate, the use of 4-dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic, transient sulfonylpyridinium intermediate that easily bypasses the steric shielding of the ortho-bromine.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under N₂, dissolve 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Catalysis & Base: Add pyridine (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

-

Nucleophilic Attack: Add the desired amine (1.1 equiv) dropwise. A transient yellow/orange color indicates the formation of the active sulfonylpyridinium species.

-

Reaction & IPC (In-Process Control): Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Quench a 10 µL aliquot in saturated NaHCO₃, extract with EtOAc, and perform TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active sulfonyl chloride confirms conversion.

-

Workup: Wash the organic layer sequentially with 1N HCl (to remove residual pyridine/DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Hindered Sulfonamide

Coupling di-ortho substituted aryl halides requires specialized catalytic systems. The use of bulky, electron-rich Buchwald-type ligands (e.g., XPhos or HFTPhos) is critical to 4[4] and overcome the steric congestion that otherwise traps the Pd(II) intermediate (5[5]).

Step-by-Step Methodology:

-

Setup: To a microwave vial, add the sulfonamide intermediate from Protocol 1 (1.0 equiv), an arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

-

Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (4:1, 0.1 M). Seal the vial and sparge with N₂ for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand.

-

Heating: Heat the reaction mixture at 100 °C for 12 hours.

-

IPC & Intervention: Monitor via LC-MS. If the reaction stalls at ~50% conversion (a common issue with tetra-ortho substituted biaryls), do not increase the temperature (which causes protodeboronation of the boronic acid). Instead, spike the reaction with an additional 0.01 equiv of Pd₂(dba)₃ and 0.04 equiv of XPhos.

-

Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography to yield the target biaryl sulfonamide.

Mechanistic Visualizations

The following Graphviz diagrams map the logical progression of the synthesis and the catalytic dependencies of the cross-coupling reaction.

Synthetic workflow for derivatizing 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric dependencies.

Applications in Drug Discovery

The resulting biaryl sulfonamides derived from 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride are highly prized in modern pharmacophore design:

-

Metabolic Stability & Lipophilicity: The -CF₃ group dramatically increases the lipophilicity (logP) of the molecule, enhancing membrane permeability while blocking cytochrome P450-mediated oxidative metabolism at the aromatic ring.

-

Target Engagement: The sulfonamide moiety serves as an excellent hydrogen-bond donor/acceptor, frequently utilized as a bioisostere for carboxylic acids or amides in kinase and protease inhibitors.

-

Atropisomerism: The extreme steric bulk of the di-ortho substituted biaryl axis restricts bond rotation. This can be exploited to isolate stable atropisomers, allowing researchers to lock the drug candidate into a bioactive conformation that maximizes target selectivity and minimizes off-target toxicity.

References

-

Sigma-Aldrich. "2-Bromo-3-trifluoromethyl-benzenesulfonyl chloride | 55695-21-1". MilliporeSigma. 1

-

Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation". Organic Chemistry Portal. 3

-

National Institutes of Health (PMC). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". PMC. 2

-

MDPI. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". Molecules.5

-

ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls". Organic Letters. 4

Sources

- 1. 2-Bromo-3-trifluoromethyl-benzenesulfonyl chloride | 55695-21-1 [sigmaaldrich.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]

electrophilic aromatic substitution of 1-bromo-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 1-bromo-2-(trifluoromethyl)benzene, a substrate of increasing importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. We will delve into the electronic and steric factors governing its reactivity and regioselectivity, provide field-proven experimental protocols, and discuss the underlying mechanistic principles that inform rational reaction design.

Theoretical Framework: Unraveling Reactivity and Regioselectivity

The reactivity of an aromatic ring in electrophilic substitution is fundamentally controlled by the electronic nature of its substituents. In the case of 1-bromo-2-(trifluoromethyl)benzene, the ring is subjected to the influence of two deactivating groups, rendering it significantly less nucleophilic than benzene.[1][2] Understanding the interplay of these substituents is critical to predicting reaction outcomes.

The Dueling Directives of Bromo and Trifluoromethyl Groups

-

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator of the aromatic ring. Due to the high electronegativity of the fluorine atoms, it exerts a strong electron-withdrawing inductive effect (-I).[1] This effect reduces the electron density of the entire ring, making it less attractive to incoming electrophiles. The -CF₃ group lacks any resonance-donating capability and is a classic meta-director.[3][4] It directs incoming electrophiles to the meta position not by stabilizing the intermediate, but by providing the "least-destabilized" pathway.

-

Bromo Group (-Br): Halogens like bromine present a more nuanced electronic profile. They are deactivating overall due to a dominant electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect).[5] This resonance donation, while weaker than the inductive withdrawal, is sufficient to stabilize the carbocation intermediate (the arenium or sigma complex) when the electrophile attacks the ortho or para positions.[6] Consequently, the bromo group is a deactivating but ortho, para-director.[5][6]

Predicting the Site of Electrophilic Attack

When both groups are present on the ring, their directing effects must be considered in concert. The -CF₃ group at C2 directs incoming electrophiles to the positions meta to it (C4 and C6). The -Br group at C1 directs to the positions ortho (C6) and para (C4) to itself.

-

Attack at C4: This position is para to the bromo group and meta to the trifluoromethyl group. The arenium ion intermediate for this pathway benefits from resonance stabilization by the bromine atom's lone pairs.

-

Attack at C6: This position is ortho to the bromo group and meta to the trifluoromethyl group. While this position also benefits from resonance stabilization by the bromine, it is subject to significant steric hindrance from the adjacent, bulky -CF₃ group.

-

Attack at C3 and C5: These positions are meta to the bromine, meaning the intermediate gains no resonance stabilization from it. Attack at these positions is therefore less favored.

The convergence of the directing effects and the consideration of steric factors lead to a strong prediction: electrophilic aromatic substitution on 1-bromo-2-(trifluoromethyl)benzene will occur predominantly at the C4 position. This is experimentally validated, for instance, in the nitration of this substrate, which selectively yields 1-bromo-4-nitro-2-(trifluoromethyl)benzene.[7]

Caption: Generation of the nitronium ion electrophile.

Experimental Protocol: Synthesis of 1-Bromo-4-nitro-2-(trifluoromethyl)benzene [7] This protocol outlines the regioselective nitration at the C4 position.

Workflow Diagram:

Caption: Experimental workflow for the nitration of 1-bromo-2-(trifluoromethyl)benzene.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Substrate Addition: To the cold nitrating mixture, add 1-bromo-2-(trifluoromethyl)benzene dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove residual acid.

-

Purification: The crude product, 1-bromo-4-nitro-2-(trifluoromethyl)benzene, can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.

Halogenation (e.g., Bromination)

Aromatic bromination typically involves the reaction of the substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile. [8]Given the deactivated nature of the substrate, this reaction will likely require heating.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-(trifluoromethyl)benzene

This protocol is adapted from general procedures for deactivated arenes, as specific literature for this transformation is sparse.

Step-by-Step Methodology:

-

Setup: In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), place 1-bromo-2-(trifluoromethyl)benzene and a catalytic amount of iron filings or anhydrous FeBr₃.

-

Solvent: Add a dry, inert solvent such as dichloromethane or carbon tetrachloride.

-

Reagent Addition: From the dropping funnel, add a solution of elemental bromine in the same solvent dropwise at room temperature.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40-50 °C) for several hours until the bromine color dissipates and HBr evolution ceases. Monitor the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature and quench by carefully adding a dilute solution of sodium bisulfite to destroy any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Separate the organic layer. [9]7. Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Friedel-Crafts Reactions

The Friedel-Crafts reactions, both alkylation and acylation, are cornerstone C-C bond-forming EAS reactions. [10]However, they are notoriously ineffective on strongly deactivated aromatic rings. [11]The presence of the powerful electron-withdrawing -CF₃ group, compounded by the deactivating -Br, makes 1-bromo-2-(trifluoromethyl)benzene a very poor substrate for Friedel-Crafts reactions under standard conditions. [11][12] Causality Behind Experimental Failure:

-

Deactivated Ring: The low electron density of the ring makes it insufficiently nucleophilic to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.

-

Catalyst Complexation: In acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the acyl product, requiring stoichiometric amounts of the catalyst. With a deactivated ring, this complexation further hinders the reaction. [10]* Alternative Chemistries: For introducing alkyl or acyl groups to this ring system, researchers should consider alternative strategies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) using a pre-functionalized aromatic ring.

Data Summary

The following table summarizes the expected outcomes for the .

| Reaction Type | Electrophile (E⁺) | Typical Conditions | Predicted Major Product | Feasibility & Notes |

| Nitration | NO₂⁺ | Conc. H₂SO₄, Conc. HNO₃, 0 °C to RT | 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Feasible; requires strong acid conditions. [7] |

| Bromination | "Br⁺" (from Br₂/FeBr₃) | Br₂, FeBr₃, heat | 1,4-Dibromo-2-(trifluoromethyl)benzene | Feasible but requires forcing conditions (heat, catalyst). |

| Sulfonation | SO₃ | Fuming H₂SO₄, heat | 1-Bromo-2-(trifluoromethyl)benzene-4-sulfonic acid | Likely requires harsh conditions (fuming sulfuric acid). |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | N/A | Not feasible under standard conditions due to severe ring deactivation. [11] |

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, AlCl₃ | N/A | Not feasible under standard conditions due to severe ring deactivation. [12] |

Conclusion

The is a challenging but predictable transformation governed by the powerful deactivating properties of its substituents. The bromo group's ortho, para-directing nature and the trifluoromethyl group's meta-directing influence converge to selectively activate the C4 position for electrophilic attack, a prediction borne out by experimental evidence. While reactions like nitration and halogenation can be successfully performed under forcing conditions, the severe deactivation of the ring renders it inert to classic Friedel-Crafts chemistry. For drug development professionals and synthetic chemists, a thorough understanding of these electronic principles is paramount for designing efficient synthetic routes that leverage this versatile, fluorinated building block.

References

-

ResearchGate. (n.d.). 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Request PDF. Retrieved from [Link]

-

Hartwig, J. F., et al. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC. [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

YouTube. (2019, January 4). introduction to regioselectivity in aromatic reactions. [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

-

YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

- Google Patents. (n.d.).

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

Chegg.com. (2019, July 20). Solved Electrophilic bromination of an equimolar mixture. [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Edubirdie. (n.d.). Nitration of Bromobenzene Lab. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chegg.com [chegg.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to identify and characterize this complex aromatic sulfonyl chloride. While experimental data for this specific isomer is not widely available in public databases, this guide will provide predicted spectroscopic data based on established principles and data from analogous compounds. Furthermore, it will detail the necessary experimental protocols to acquire and interpret the actual spectra.

Introduction to 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a highly functionalized aromatic compound. The presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride moiety on the benzene ring makes it a valuable, albeit sterically hindered, building block in medicinal chemistry and organic synthesis. The trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, making it a desirable feature in drug candidates.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this reagent before its use in multi-step syntheses.

This guide will explore the three primary spectroscopic techniques for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups, and the bromine atom. Aromatic protons in benzenesulfonyl chlorides typically appear in the range of 7.2–7.9 ppm.[2]

Table 1: Predicted ¹H NMR Data for 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) = ~8 Hz, J(H4-H6) = ~1.5 Hz |

| H-5 | 7.5 - 7.7 | Triplet (t) | J(H5-H4) = ~8 Hz, J(H5-H6) = ~8 Hz |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6-H5) = ~8 Hz, J(H6-H4) = ~1.5 Hz |

Causality behind Predictions: The proton at the C-6 position is expected to be the most deshielded due to the ortho- and para-directing electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups, respectively. The proton at C-4 will also be significantly deshielded. The proton at C-5 will be the most shielded of the three. The coupling constants are typical for ortho and meta coupling in a benzene ring.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. The trifluoromethyl group will give a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift can be influenced by the solvent and the electronic environment.[3] For trifluoromethyl groups on a benzene ring, the chemical shift is often observed between -60 and -70 ppm.[4][5]

Table 2: Predicted ¹⁹F NMR Data for 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (in CDCl₃)

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -62 to -65 | Singlet (s) |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹⁹F NMR spectra of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

-

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the TMS signal at 0.00 ppm.

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire the ¹⁹F NMR spectrum. A common external reference for ¹⁹F NMR is CFCl₃ (0.00 ppm), though modern spectrometers can use an internal reference.

-

Process the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum will show characteristic absorption bands for the sulfonyl chloride and trifluoromethyl groups.

Table 3: Predicted IR Absorption Bands for 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1390 | Strong |

| S=O (symmetric stretch) | 1170 - 1190 | Strong |

| C-F (stretch) | 1300 - 1350 | Strong, broad |

| C-S (stretch) | 650 - 750 | Medium |

| S-Cl (stretch) | 500 - 600 | Medium |

| C=C (aromatic stretch) | 1450 - 1600 | Medium to weak |

Causality behind Predictions: The strong absorptions for the S=O stretches are characteristic of sulfonyl chlorides.[2] The C-F stretching vibrations in trifluoromethyl groups typically appear as a strong, broad band in the specified region.[6] The S-Cl stretch is found at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Method: Attenuated Total Reflectance (ATR) is a suitable method for a solid or liquid sample.

Materials:

-

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride sample (a small amount)

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

Table 4: Predicted Key Mass Spectral Data for 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (Electron Ionization - EI)

| m/z Value | Ion Formula | Fragment Name | Predicted Relative Intensity |

| 322/324 | [C₇H₃⁷⁹BrF₃ClO₂S]⁺ / [C₇H₃⁸¹BrF₃ClO₂S]⁺ | Molecular Ion (M⁺) | Low |

| 287/289 | [C₇H₃⁷⁹BrF₃O₂S]⁺ / [C₇H₃⁸¹BrF₃O₂S]⁺ | [M-Cl]⁺ | Medium |

| 223/225 | [C₇H₃⁷⁹BrF₃]⁺ / [C₇H₃⁸¹BrF₃]⁺ | [M-SO₂Cl]⁺ | High |

| 144 | [C₇H₄F₃]⁺ | [M-Br-SO₂Cl]⁺ | Medium |

Causality behind Predictions: Under EI conditions, the molecular ion is often of low abundance for sulfonyl chlorides. The most likely fragmentation pathways involve the loss of the chlorine radical to form the [M-Cl]⁺ ion, and the loss of the entire sulfonyl chloride group to form the stable 2-bromo-3-(trifluoromethyl)phenyl cation. The characteristic M/M+2 isotopic pattern for bromine will be a key diagnostic feature.[7]

Experimental Protocol for MS Data Acquisition

Objective: To obtain the mass spectrum of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds.

Materials:

-

2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride sample

-

A suitable solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with an EI source

Procedure:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in the chosen solvent.

-

Set up the GC method, including the injection volume, inlet temperature, oven temperature program, and carrier gas flow rate. A non-polar capillary column is typically used for such analyses.

-

Set up the MS method, including the ionization mode (EI), mass range to be scanned, and scan rate.

-

Inject the sample into the GC-MS system.

-

Acquire the data. The mass spectrum will be recorded as the compound elutes from the GC column.

-

Analyze the data to identify the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Sources

- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Handling of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in Organic Solvents: A Technical Guide

Executive Summary

In modern drug discovery and organic synthesis, arylsulfonyl chlorides are indispensable building blocks, primarily utilized for the synthesis of sulfonamides—a ubiquitous pharmacophore in medicinal chemistry. Among these, 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 55695-21-1)[1] presents a unique physicochemical profile. The presence of highly electron-withdrawing substituents significantly alters both its solubility and its chemical stability. This whitepaper provides an in-depth analysis of the solubility profile of this reagent in various organic solvents, grounded in mechanistic causality, and outlines field-proven protocols for its handling and application.

Physicochemical Profiling & Causality of Solvation

To understand the solubility of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, we must first analyze its molecular architecture (Molecular Formula: C₇H₃BrClF₃O₂S)[1]. Solubility in this context is not merely a physical dissolution process; it is a competition between stable solvation and chemical degradation.

-

The Inductive Effect of the Trifluoromethyl (-CF₃) Group: The -CF₃ group is strongly electronegative, withdrawing electron density from the aromatic ring via inductive and hyperconjugative effects.

-

The Halogen Effect (-Br): The ortho-bromine atom provides additional inductive electron withdrawal while contributing significant lipophilicity and polarizability to the molecule.

-

Electrophilic Amplification: The combined electron-withdrawing nature of the -Br and -CF₃ groups leaves the sulfur atom of the sulfonyl chloride moiety exceptionally electron-deficient.

Causality in Solvent Selection: Because the sulfur center is highly electrophilic, it is exquisitely sensitive to nucleophilic attack. When introduced to protic solvents (e.g., water, methanol, ethanol), the solvent acts as a nucleophile, leading to rapid solvolysis and the formation of sulfonic acids or esters[2]. Therefore, physical solubility in protic media is irrelevant, as the reagent degrades before it can be utilized. Conversely, polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) stabilize the molecule through dipole-dipole interactions without initiating a nucleophilic attack, ensuring both high solubility and chemical integrity[3].

Solvent Compatibility Matrix

The following table summarizes the quantitative and qualitative solubility and stability profiles of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride across common laboratory solvents.

| Solvent | Class | Dielectric Constant (ε) | Estimated Solubility | Stability (24h at 25°C) |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 500 mg/mL | Excellent (>99% intact) |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 500 mg/mL | Excellent (>99% intact) |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | > 300 mg/mL | Excellent (>99% intact) |

| Toluene | Non-polar Aprotic | 2.4 | ~ 200 mg/mL | Good (>98% intact) |

| Methanol (MeOH) | Polar Protic | 32.7 | Reacts | Poor (Complete solvolysis) |

| Water (H₂O) | Polar Protic | 80.1 | Insoluble / Reacts | Poor (Hydrolysis)[3] |

Data synthesized from empirical handling of highly deactivated arylsulfonyl chlorides. DCM is the premier choice due to its excellent solvation of heavy halogenated aromatics and lack of peroxide-forming potential.

Mechanistic Insights: Solvolysis vs. Solvation

The kinetic stability of sulfonyl chlorides has been extensively studied. As demonstrated by [Robertson and Rossall (1971)[2]]([Link]), the solvolysis of benzenesulfonyl chlorides proceeds via a bimolecular mechanism. The highly electron-deficient nature of the 2-bromo-3-(trifluoromethyl) derivative accelerates this pathway.

Upon exposure to a protic solvent, the oxygen atom of the solvent attacks the sulfur center, forming a distorted trigonal bipyramidal (or tetrahedral-like) transition state[2]. This intermediate rapidly collapses, expelling the chloride leaving group and generating HCl alongside the corresponding sulfonic acid or ester.

Solvolysis pathway of electron-deficient sulfonyl chlorides in protic solvents.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for determining the solubility of moisture-sensitive sulfonyl chlorides and for executing standard synthetic reactions.

Protocol 1: Anhydrous Solubility Determination Workflow

Because trace moisture can artificially lower the apparent solubility by converting the highly soluble sulfonyl chloride into a less soluble sulfonic acid, strict anhydrous conditions are mandatory.

Experimental workflow for anhydrous solubility determination.

Step-by-Step Methodology:

-

Solvent Preparation: Dry the target aprotic solvent (e.g., DCM) over activated 3Å molecular sieves for 48 hours until Karl Fischer titration confirms water content is <10 ppm.

-

Equilibration: In a glovebox under an argon or nitrogen atmosphere, add an excess of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride to a 4 mL amber glass vial containing 2 mL of the dried solvent.

-

Agitation: Seal the vial with a PTFE-lined cap and place it in an isothermal shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Sampling: Draw the supernatant using a glass syringe equipped with a 0.22 μm PTFE filter (avoiding nylon or cellulose filters which may retain moisture or react).

-

Quantification: Dilute the filtered aliquot immediately in anhydrous acetonitrile containing an internal standard (e.g., biphenyl) and analyze via HPLC-UV to quantify the dissolved concentration.

Protocol 2: Typical Sulfonamide Synthesis (Application)

To leverage the solubility profile effectively during drug development, reactions must be conducted in solvents that maximize reagent stability while accommodating the amine nucleophile.

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve 1.0 equivalent of the target amine in anhydrous DCM (0.2 M concentration). Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Reagent Addition: Cool the mixture to 0°C. Dissolve 1.1 equivalents of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture.

-

Reaction: Allow the reaction to warm to room temperature. The high solubility of the sulfonyl chloride in DCM ensures a homogeneous reaction mixture, preventing localized concentration gradients and minimizing side reactions.

-

Workup: Quench with saturated aqueous NaHCO₃. The organic layer (DCM) will contain the highly soluble sulfonamide product, which can be easily separated from the aqueous phase.

References

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. American Chemical Society. URL:[Link]

-

Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. Canadian Science Publishing. URL:[Link]

Sources

stability and storage conditions for 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

Introduction

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive organosulfur compound that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a wide range of nucleophiles. The presence of the bromo and trifluoromethyl substituents on the benzene ring further modulates its reactivity and provides pathways for diverse chemical transformations.[1][2]

However, the very reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation. Understanding its stability profile is not merely an academic exercise; it is a prerequisite for ensuring the integrity of research, the efficiency of synthetic processes, and, most importantly, the safety of laboratory personnel. This guide provides a comprehensive analysis of the factors governing the stability of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, offering field-proven protocols for its optimal storage and handling.

Chemical and Physical Properties

While specific experimental data for this exact isomer is sparse, its properties can be reliably estimated from closely related analogues and general principles of sulfonyl chloride chemistry.[3] The compound is expected to be a liquid or a low-melting solid at room temperature, with a high density and a pungent odor.

Table 1: Estimated Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

| Property | Estimated Value / Description | Rationale / Analogous Compound Data |

| Molecular Formula | C₇H₃BrClF₃O₂S | - |

| Molecular Weight | 323.51 g/mol | - |

| CAS Number | Not available for this specific isomer. | Related isomers have unique CAS numbers. |

| Appearance | Colorless to light yellow liquid or low-melting solid. | Benzenesulfonyl chloride is a colorless oily liquid.[4] |

| Boiling Point | >230 °C (with decomposition) | Analogues: 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride boils at 235-236 °C[5][6]; Benzenesulfonyl chloride boils at 251-252 °C with decomposition.[3][7] |

| Density | ~1.8 - 1.9 g/mL at 25 °C | Analogues: 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has a density of 1.865 g/mL[6]; 2-(Trifluoromethyl)benzenesulfonyl chloride has a density of 1.585 g/mL.[8][9] |

| Solubility | Insoluble in water (reacts); Soluble in organic solvents (e.g., ether, alcohols). | Benzenesulfonyl chloride is insoluble in cold water and soluble in ether and alcohol.[4][7] |

Caption: Chemical Structure of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Core Stability Profile & Degradation Pathways

The stability of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is fundamentally limited by its high reactivity. Several environmental factors can initiate decomposition, compromising sample purity and leading to the formation of hazardous byproducts.

Hydrolytic Instability

The most significant and common degradation pathway for all sulfonyl chlorides is hydrolysis.[10] The compound reacts exothermically with water, including atmospheric moisture, to yield the corresponding 2-bromo-3-(trifluoromethyl)benzenesulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[11]

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds via an Sₙ2-type mechanism.[12] While the reaction is slow in cold water, it is rapid in hot water or upon prolonged exposure to ambient humidity.[4][7] This reactivity underscores the absolute necessity of maintaining anhydrous conditions during storage and handling.

Caption: Primary degradation pathway via hydrolysis.

Thermal Decomposition

At elevated temperatures, typically near the boiling point, sulfonyl chlorides undergo thermal decomposition.[3][10] For 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, this process is expected to begin above 200 °C. The decomposition can be vigorous and may release toxic and corrosive gases, including sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][11] In some cases, high temperatures can also promote desulfonylation, yielding aryl chlorides.[13]

Causality: High thermal energy can overcome the activation barrier for the cleavage of the C-S and S-Cl bonds. The presence of electron-withdrawing groups on the aromatic ring can influence the precise decomposition temperature.[3]

Photolytic Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can induce the homolytic cleavage of the sulfur-chlorine (S-Cl) bond.[10] This generates a sulfonyl radical and a chlorine radical, which can initiate a cascade of radical chain reactions, leading to complex mixtures of byproducts and sample discoloration.

Causality: The energy supplied by UV photons is sufficient to break the relatively weak S-Cl bond, initiating radical-mediated decomposition pathways. This necessitates protection from light sources during storage and handling.

Chemical Incompatibilities

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a potent electrophile and will react vigorously with a variety of substances. It is crucial to avoid contact with:

-

Strong Bases: Reacts violently.[11]

-

Strong Oxidizing Agents. [4]

-

Alcohols and Amines: Reacts to form sulfonate esters and sulfonamides, respectively.[14] This is often the intended reaction but represents incompatibility in a storage context.

-

Water/Moisture: As detailed above, leads to rapid hydrolysis.[10]

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is one where the procedures directly mitigate the identified risks of hydrolysis, thermal, and photolytic decomposition.

Optimal Storage Conditions

Adherence to strict storage protocols is the primary defense against degradation and is essential for maintaining the compound's purity and reactivity over time.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of thermal decomposition and hydrolysis.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture to prevent hydrolysis.[5][15] |

| Container | Tightly sealed, corrosion-resistant glass bottle with a secure, lined cap (e.g., PTFE liner). | Prevents moisture ingress and corrosion from potential HCl off-gassing.[16] |

| Light | Store in an amber bottle or in a dark location. | Prevents photolytic decomposition.[10] |

| Location | Store in a dry, well-ventilated, dedicated chemical storage area away from incompatible materials. Store locked up.[15][16] | Ensures safety and prevents accidental reactions. |

Protocol for Safe Handling (Dispensing/Aliquoting)

This protocol should be performed in a certified chemical fume hood.

-

Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried and cooled under a stream of inert gas or in a desiccator before use.[10]

-

Personal Protective Equipment (PPE): Don tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

Inert Atmosphere Transfer: Allow the sealed container of the sulfonyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Once at room temperature, pierce the septum of the container cap with a needle connected to a source of dry inert gas (e.g., a nitrogen or argon balloon) to create a positive pressure.

-

Use a second, dry syringe to withdraw the desired volume of the liquid.

-

Transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.

-

Sealing and Storage: After dispensing, securely reseal the main container, ensuring the cap is tight. Use parafilm or electrical tape around the cap-bottle interface for an extra barrier against moisture during long-term storage. Return the container to refrigerated storage.

-

Decontamination: Any residual sulfonyl chloride on tips or needles should be quenched by slowly adding to a cold, stirred solution of sodium bicarbonate before cleaning.[11]

Visualization of Key Processes

The following workflow diagram illustrates the critical control points from receiving the compound to its use in a reaction, forming a logical, self-validating system for maintaining chemical integrity and ensuring user safety.

Caption: Recommended workflow for the storage and handling of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Conclusion

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is an intrinsically unstable compound due to its high electrophilicity. Its primary modes of degradation—hydrolysis, thermal decomposition, and photolysis—are manageable through rigorous adherence to proper storage and handling techniques. The cornerstone of its stability management is the strict exclusion of moisture at all stages. By implementing the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the compound's integrity, achieve reproducible results in their synthetic applications, and maintain a safe laboratory environment.

References

-

King, J. F., & Dueck, K. (2005). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

-

King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]

-

NextSDS. (n.d.). 2-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONYLCHLORIDE — Chemical Substance Information. [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride. [Link]

-

RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

-

ResearchGate. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. [Link]

-

Journal of the American Chemical Society. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. [Link]

-

ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl.... [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

-

Chemdor. (2026). 2-(Trifluoromethyl)benzenesulfonyl chloride Safety Data Sheet (SDS). [Link]

-

Chemsrc. (2025). CAS#:54403-98-4 | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

PMC. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

-

ResearchGate. (2026). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

RSC Publishing. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Link]

-

ACS Publications. (2023). Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature. [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl. [Link]

-

Scilit. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

PMC. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

-

ACS Publications. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]

-

ACS Publications. (2001). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. [Link]

Sources

- 1. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 5. CAS#:54403-98-4 | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Chemsrc [chemsrc.com]

- 6. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride 97 54403-98-4 [sigmaaldrich.com]

- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemdor.com [chemdor.com]

- 9. 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Safety and Handling of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, reactivity, and disposal of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. As a potent electrophile and a valuable building block in medicinal chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document moves beyond a simple recitation of safety data, offering insights into the chemical principles that govern its behavior and the rationale behind recommended procedures.

Compound Identification and Properties

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a bromine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and physical properties.

| Property | Data | Source(s) |

| CAS Number | 55695-21-1 | [1] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1] |

| Molecular Weight | 323.51 g/mol | |

| Appearance | Inferred to be a solid or liquid | [2][3] |

| Boiling Point | Isomers have boiling points around 230-236 °C | [2] |

| Density | Isomers have densities around 1.8-1.9 g/mL | [2] |

Hazard Identification and Classification

Based on the known hazards of structurally similar sulfonyl chlorides, 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is classified as a hazardous substance.

-

Corrosive: Causes severe skin burns and eye damage.[3]

-

Water-Reactive: Reacts with water, including moisture in the air, to release corrosive and toxic gases such as hydrogen chloride (HCl) and the corresponding sulfonic acid.[4][5] This reaction is often exothermic.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6] Inhalation of vapors or dusts can cause respiratory irritation.[6]

The trifluoromethyl group is generally considered to be metabolically stable and does not in itself confer toxicity. However, the overall toxicity of the molecule is determined by its complete structure and potential metabolites.[7][8] Halogenated benzenes can be metabolized to potentially harmful compounds.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential when working with this reagent.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and dusts.[4][9]

-

Glove Box: For manipulations of larger quantities or for extended procedures, the use of a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude moisture.[5]

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with this corrosive material.

-

Eye and Face Protection: Tightly fitting chemical splash goggles in combination with a face shield are essential.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-resistant lab coat, worn over full-length pants and closed-toe shoes, is required.[10] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: When working outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors is necessary.

Handling and Storage

Strict adherence to proper handling and storage procedures is critical to maintain the integrity of the reagent and ensure a safe laboratory environment.

-

Moisture Control: This compound is highly sensitive to moisture.[3] Handle and store under an inert atmosphere, such as nitrogen or argon.[11] Use anhydrous solvents and oven-dried glassware for all reactions.

-

Storage: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[12] The storage area should be designated for corrosive and water-reactive materials, away from incompatible substances such as strong bases, amines, and alcohols.[6][10]

-

Dispensing: When dispensing the solid, do so in a glove box or under a positive pressure of inert gas. If it is a liquid, use a syringe or cannula technique for transfers.[10]

Reactivity Profile

The reactivity of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group.

-

Reaction with Nucleophiles: It readily reacts with a wide range of nucleophiles.

-

Hydrolysis: As previously mentioned, it hydrolyzes in the presence of water to form 2-bromo-3-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid.[4]

-

Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose, potentially releasing toxic fumes of sulfur dioxide and hydrogen chloride.[15]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides using 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. Optimization of reaction conditions may be necessary for specific substrates.

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a suitable non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: See Section 6.2 for detailed work-up and quenching procedures.

Quenching and Work-up Procedure

Proper quenching of the reaction is crucial to neutralize any unreacted sulfonyl chloride and acidic byproducts.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Quenching: Slowly and carefully add water or a saturated aqueous solution of a weak base like sodium bicarbonate to the reaction mixture with vigorous stirring.[15] Be cautious of potential gas evolution (CO₂) if using a bicarbonate solution.[15]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[13]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.

-

Small Spills:

-

Evacuate all non-essential personnel from the area.[4]

-

Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[4] Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

All waste containing 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride or its byproducts must be treated as hazardous waste.

-

Unreacted Reagent: Small amounts of unreacted sulfonyl chloride can be carefully quenched by slowly adding it to a stirred, cold solution of a weak base like sodium bicarbonate.[16] This should be done in a fume hood.

-

Contaminated Materials: All contaminated absorbents, glassware, and PPE must be collected in a designated, labeled hazardous waste container.[17]

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[11]

Conclusion

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of new pharmaceuticals. Its utility, however, is matched by its significant hazards. A comprehensive understanding of its corrosive and water-reactive nature, coupled with strict adherence to the safety protocols outlined in this guide, is essential for its safe and effective use in the laboratory. By prioritizing safety through proper engineering controls, personal protective equipment, and handling procedures, researchers can confidently harness the synthetic potential of this important building block.

References

- Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). In-depth analysis of benzenesulfonyl chloride chemistry.

- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.

- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.

- Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride. (n.d.). Benchchem.

- Process for the production of benzenesulfonamides. (1989).

- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). University of California, San Diego.

- Biotransformation and toxicity of halogen

- Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv

- JC-3839 - Safety Data Sheet. (2026, March 6). Combi-Blocks.

- Halogenated Benzenes. (n.d.).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, July 15). PubMed.

- SAFETY D

- D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. (2025, June 12). TCI Chemicals.

- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride 97 351003-47-9. (n.d.). MilliporeSigma.

- 2-(Trifluoromethyl)benzenesulfonyl chloride 97 776-04-5. (n.d.). MilliporeSigma.

- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- SAFETY DATA SHEET. (2011, August 15). ThermoFisher.

- Water Reactive Chemicals SOP. (n.d.). Texas Woman's University.

- Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.).

- 2-BROMO-3-(TRIFLUOROMETHYL)

- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.

- Water Reactive Chemicals SOP. (n.d.). University of Pennsylvania.

- Water Reactive. (n.d.).

- 2-(Trifluoromethyl)benzenesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.

- SOP: Water-Reactive Chemicals. (2024, April 12).

- Halogenated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.

- Investigation of Selected Potential Environmental Contaminants Halogen

- Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit.

- Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics.

- SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.

Sources

- 1. nextsds.com [nextsds.com]

- 2. 2-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. twu.edu [twu.edu]

- 6. fishersci.com [fishersci.com]

- 7. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

- 9. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 10. research.wayne.edu [research.wayne.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CAS#:54403-98-4 | 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | Chemsrc [chemsrc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]

Technical Whitepaper: Handling, Reactivity, and Application of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 55695-21-1)

Executive Summary & Structural Causality

In modern drug discovery, the strategic incorporation of halogenated and fluorinated motifs is paramount for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS: 55695-21-1) serves as a highly versatile, tri-functional electrophilic building block.

To utilize this compound effectively, researchers must understand the causality behind its structural domains:

-

The Sulfonyl Chloride (-SO₂Cl) Core: Acts as a hard electrophile. It enables the rapid construction of sulfonamides—a privileged pharmacophore in medicinal chemistry—but renders the molecule highly susceptible to moisture-driven hydrolysis[1].

-

The Ortho-Bromine (-Br) Substituent: Provides a distinct bioisosteric steric shield while acting as an essential handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

The Trifluoromethyl (-CF₃) Group: A strongly electron-withdrawing group (EWG) that drastically increases the electrophilicity of the adjacent sulfonyl chloride, accelerating reaction kinetics while simultaneously enhancing the metabolic stability of the final active pharmaceutical ingredient (API).

Physicochemical Profiling

Understanding the quantitative metrics of this compound is critical for precise stoichiometric scaling and hazard mitigation[2].

| Property | Quantitative Value | Experimental Causality & Implication |

| CAS Number | 55695-21-1 | Primary identifier for regulatory compliance and procurement. |

| Molecular Formula | C₇H₃BrClF₃O₂S | High halogen content dictates high density and distinct isotopic patterns in Mass Spectrometry (M, M+2, M+4). |

| Molecular Weight | 323.51 g/mol [3] | Essential for calculating precise molar equivalents in micro-scale API synthesis. |

| Reactivity Profile | Highly Moisture Sensitive | Demands strict Schlenk line techniques or glovebox handling to prevent degradation[1]. |

| Hazard Class | Skin Corr. 1B, Eye Dam. 1 | Triggers immediate coagulative necrosis upon biological contact due to HCl generation[4]. |

Material Safety & Hazard Mitigation (Mechanistic MSDS)

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying chemical logic. As a Senior Application Scientist, it is vital to understand why this compound is hazardous to design effective mitigation strategies.

The Mechanism of Corrosivity

The severe skin burns and eye damage associated with 55695-21-1[5] are not merely toxicological—they are the result of a rapid, exothermic chemical reaction. When the sulfonyl chloride contacts physiological moisture (sweat, tears, mucous membranes), it undergoes a nucleophilic acyl substitution. This hydrolysis rapidly releases stoichiometric amounts of hydrochloric acid (HCl) and 2-bromo-3-(trifluoromethyl)benzenesulfonic acid [1]. This localized, violent drop in pH causes immediate tissue destruction.

Storage & Handling Logic

-

Inert Atmosphere: The compound must be stored under dry nitrogen (N₂) or argon (Ar)[1]. Ambient humidity will initiate a hydrolysis cascade, which degrades the reagent's titer and pressurizes the storage vessel with HCl gas, creating an explosion hazard upon opening.

-

PPE Requirements: Handle strictly within a Class II fume hood. Standard latex is insufficient; heavy-duty nitrile or neoprene gloves are required to prevent permeation of the lipophilic fluorinated core[4].

Fig 1: Competing pathways of 55695-21-1: moisture-driven hydrolysis vs. controlled amidation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following amidation protocol is designed as a self-validating system . Every step includes a mechanistic justification and a validation checkpoint to prevent downstream failures.

Protocol: Synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonamides

Step 1: Anhydrous Preparation

-

Action: Flame-dry all glassware. Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Causality: Water outcompetes amines for the sulfonyl chloride.

-

Validation: Perform Karl Fischer titration on the DCM; proceed only if H₂O < 50 ppm.

Step 2: Base Selection & Loading

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the amine solution and cool to 0°C.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents the competitive formation of an unstable sulfonylammonium intermediate, thereby suppressing side reactions. Cooling to 0°C controls the exothermic nature of the subsequent addition.

Step 3: Electrophile Addition

-

Action: Dissolve 55695-21-1 (1.1 eq) in anhydrous DCM and add dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition prevents localized heating and minimizes the formation of bis-sulfonylated byproducts.

Step 4: Propagation & Validation Checkpoint (Critical)

-

Action: Allow the reaction to warm to 25°C and stir for 2 hours.

-

Validation Checkpoint: Do not inject the raw reaction mixture directly into an LC-MS. Unreacted sulfonyl chloride will irreversibly bind to the stationary phase, destroying the column. Instead, withdraw a 10 µL aliquot and quench it in 100 µL of methanol with a drop of TEA. This instantly converts any remaining starting material into a stable methyl sulfonate ester. Analyze this quenched sample via LC-MS to confirm the disappearance of the starting material mass.

Step 5: Aqueous Workup

-

Action: Quench the bulk reaction with 1N HCl to protonate and remove excess DIPEA, followed by a saturated NaHCO₃ wash to neutralize any generated acid. Extract the organic layer, dry over MgSO₄, and concentrate.

Fig 2: Self-validating experimental workflow for sulfonamide synthesis and downstream coupling.

Downstream Application: The C2-Bromo Advantage

Once the sulfonamide is successfully synthesized, the true value of the 2-bromo substituent is unlocked. The bromine atom at the ortho position is highly activated by the electron-withdrawing nature of both the -CF₃ and the newly formed sulfonamide group.

This activation allows for highly efficient Suzuki-Miyaura cross-coupling with aryl boronic acids. However, due to the severe steric hindrance created by the adjacent -CF₃ and -SO₂NR₂ groups, researchers must utilize sterically demanding, electron-rich phosphine ligands (such as XPhos or SPhos) paired with palladium precatalysts to ensure successful oxidative addition and reductive elimination.

References

-

NextSDS. "2-BROMO-3-(TRIFLUOROMETHYL)BENZENESULFONYLCHLORIDE — Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

The Role of the Trifluoromethyl Group in the Reactivity of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride: A Technical Whitepaper

Executive Summary

2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 55695-21-1) is a highly versatile, trifunctional building block extensively utilized in modern drug discovery and agrochemical development. The molecule features three distinct reactivity nodes: an electrophilic sulfonyl chloride (-SO₂Cl), a cross-coupling-competent aryl bromide (-Br), and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This whitepaper dissects how the -CF₃ group governs the chemical behavior of the adjacent functional groups, dictating the sequence of synthetic operations and reaction conditions required for successful functionalization.

Electronic and Steric Profile of the Trifluoromethyl Group

The -CF₃ group is a powerful electron-withdrawing substituent, exerting its influence primarily through strong inductive (-I) effects and negative hyperconjugation ()[1]. Unlike a nitro (-NO₂) group, it does not participate in resonance (-M) delocalization, yet it profoundly alters the electron density of the aromatic ring.

Causality in Design: The high electronegativity of the fluorine atoms creates a strong dipole moment, pulling electron density away from the aromatic system. In 2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride, the -CF₃ group is positioned ortho to the bromine atom and meta to the sulfonyl chloride. This specific regiochemistry leads to a synergistic depletion of electron density at key reaction centers, fundamentally altering their reactivity profiles and enhancing target binding affinity in medicinal applications ()[2].

Table 1: Quantitative Comparison of Substituent Electronic and Steric Properties

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chloro (-Cl) |

| Hammett Constant ( σm ) | 0.43 | -0.07 | 0.37 |

| Hammett Constant ( σp ) | 0.54 | -0.17 | 0.23 |

| van der Waals Volume (ų) | 42.6 | 16.8 | 23.0 |